N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline
Description
N-{4-[(4-Fluorobenzyl)oxy]benzyl}aniline (CAS: 306730-31-4) is a fluorinated aromatic amine with the molecular formula C₂₁H₁₇F₄NO₂ (MW: 391.36 g/mol). Its structure comprises a central aniline group linked to a 4-[(4-fluorobenzyl)oxy]benzyl moiety. The fluorobenzyl ether group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. Key physical properties include a boiling point of 461.6±45.0°C, density of 1.3±0.1 g/cm³, and a flash point of 233.0±28.7°C .
Properties
IUPAC Name |
N-[[4-[(4-fluorophenyl)methoxy]phenyl]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO/c21-18-10-6-17(7-11-18)15-23-20-12-8-16(9-13-20)14-22-19-4-2-1-3-5-19/h1-13,22H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIGCTNVHVVZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Amines
N-(4-Fluorobenzyl)-4-(trifluoromethyl)aniline (S6)
- Structure : Replaces the benzyloxy group with a trifluoromethyl (-CF₃) substituent.
- Synthesis: Prepared via nucleophilic substitution of 4-fluorobenzyl bromide with 4-(trifluoromethyl)aniline in methanol, followed by column chromatography .
- Key Differences : The -CF₃ group enhances lipophilicity and electron-withdrawing effects compared to the benzyloxy group in the target compound.
N-(4-Chlorobenzyl)aniline
- Structure : Substitutes fluorine with chlorine at the benzyl position.
- Synthesis : Reductive amination of 4-chlorobenzaldehyde with aniline using Pd/NiO catalyst (97% yield) .
- Key Differences : Chlorine’s larger atomic radius and stronger electron-withdrawing nature may alter solubility and reactivity relative to fluorine.
4-Fluoro-N-(4-hydroxybenzylidene)aniline (Schiff Base)
- Structure : A Schiff base with an imine (-HC=N-) bridge and a hydroxyl group.
- Synthesis: Condensation of 4-hydroxybenzaldehyde and 4-fluoroaniline in ethanol .
- Key Differences: The non-planar structure (50.52° dihedral angle between rings) and imine group enable coordination chemistry, unlike the ether-linked target compound .
Physicochemical Properties
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